molecular formula C8H11NO2S B083325 N,N-Dimethylbenzenesulfonamide CAS No. 14417-01-7

N,N-Dimethylbenzenesulfonamide

Cat. No. B083325
CAS RN: 14417-01-7
M. Wt: 185.25 g/mol
InChI Key: BVSPJPNNLDIUFE-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO2S . It is also known by other names such as Benzenesulfonamide, N,N-dimethyl- and Benzenesulfonic dimethylamide .


Synthesis Analysis

The synthesis of N,N-Dimethylbenzenesulfonamide and its derivatives has been reported in the literature. For instance, a study described the synthesis of novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety . The target compounds were obtained through a series of heterocyclization reactions utilizing a key intermediate hydrazide hydrazone derivative .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group with two methyl groups . The InChI code for this compound is 1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3 . The Canonical SMILES representation is CN(C)S(=O)(=O)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

N,N-Dimethylbenzenesulfonamide has a molecular weight of 185.25 g/mol . It has a computed XLogP3 value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a topological polar surface area of 45.8 Ų .

Scientific Research Applications

  • Synthesis of Other Chemical Compounds : It is used as a precursor in the synthesis of various compounds. Watanabe et al. (1969) showed that N,N-Dimethylbenzenesulfonamide could be converted to ortho-lithiosulfonamide and then condensed with other compounds to form carbinol, imine, amide, and acid. The carbinol can be further cyclized to produce a sultone (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).

  • Antimicrobial and Antifungal Applications : Aal et al. (2007) reported the antimicrobial and antifungal activities of compounds prepared using 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

  • Characterization and Computational Study : Murthy et al. (2018) conducted a comprehensive study on a new compound derived from N,N-Dimethylbenzenesulfonamide, focusing on its structure, electronic properties, and interactions at the molecular level (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

  • Gas-Liquid Chromatography : Vandenheuvel and Gruber (1975) explored the use of N-dimethylaminomethylene derivatives for the gas-liquid chromatography of primary sulfonamides, demonstrating their excellent chromatographic properties (Vandenheuvel & Gruber, 1975).

  • Antiproliferative Agents : Bashandy et al. (2014) designed and synthesized new derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, evaluating their antiproliferative activity against human breast cancer cell lines (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

  • Environmental Studies : Von Gunten et al. (2010) investigated the formation of N-nitrosodimethylamine (NDMA) from N,N-Dimethylsulfamide during ozonation, highlighting its environmental impact (Von Gunten, Salhi, Schmidt, & Arnold, 2010).

  • Electrochemical Studies : Asirvatham and Hawley (1974) studied the redox behavior of N,N-Dimethylbenzenesulfonamide, providing insights into its electrochemical properties (Asirvatham & Hawley, 1974).

  • Cancer Research : Mun et al. (2012) discovered that a compound derived from N,N-Dimethylbenzenesulfonamide can act as a HIF-1 pathway inhibitor, showing potential in antagonizing tumor growth in animal models of cancer (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).

  • Preparation and Reactivity of Iodylarenes : Mailyan et al. (2009) prepared new tosyl derivatives of 2-iodylaniline and 2-iodylphenol using N,N-Dimethylbenzenesulfonamide, demonstrating their potential as iodine oxidants (Mailyan, Geraskin, Nemykin, & Zhdankin, 2009).

  • Antibacterial and Enzyme Inhibition Studies : Aziz‐ur‐Rehman et al. (2014) synthesized derivatives of N,N-Dimethylbenzenesulfonamide and evaluated their biological potential, including antibacterial and enzyme inhibition activities (Aziz‐ur‐Rehman, Ahmad, Abbasi, Siddiqui, Nafeesa, Sattar, Ahmed, & Afzal, 2014).

Mechanism of Action

Target of Action

N,N-Dimethylbenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is usually highly expressed in some types of cancer cells . It plays a crucial role in pH regulation, cell proliferation, and tumor progression .

Mode of Action

N,N-Dimethylbenzenesulfonamide interacts with its target, CA IX, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the active site of CA IX . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of N,N-Dimethylbenzenesulfonamide to CA IX affects the enzyme’s activity, leading to changes in the biochemical pathways it regulates. Specifically, it inhibits the catalytic conversion of carbon dioxide to bicarbonate and protons, a reaction that is crucial for many biological processes, including pH regulation and cell proliferation .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .

Result of Action

The inhibition of CA IX by N,N-Dimethylbenzenesulfonamide can lead to a decrease in tumor cell proliferation and survival . This is due to the disruption of pH regulation and other processes dependent on the activity of CA IX .

Action Environment

The action of N,N-Dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the binding of the compound to CA IX . Additionally, the presence of other drugs or substances can potentially affect the compound’s bioavailability and efficacy .

properties

IUPAC Name

N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSPJPNNLDIUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162631
Record name Benzenesulfonamide, N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylbenzenesulfonamide

CAS RN

14417-01-7
Record name N,N-Dimethylbenzenesulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylbenzenesulfonamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86567
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLBENZENESULFONAMIDE
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Synthesis routes and methods I

Procedure details

A solution of benzenesulfonylchloride (10 ml; 78 mmol) in THF (100 ml) was added a 40% solution of dimethylamine in H2O (20 ml; 160 mmol) such that the reaction temperature was kept below 50° C. The reaction mixture was stirred 1 h at rt. The reaction mixture was added H2O and THF removed by evaporation. The precipitate formed was isolated by filtration and air dried to give 14 g (97%) of N,N-dimethylbenzenesulfonamide.
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Synthesis routes and methods II

Procedure details

A solution of phenylsulfonyl chloride (10 mL, 78 mmol) in THF (50 mL) was cooled to 0° C. and treated dropwise with dimethylamine (20 mL) as a 40% solution in water maintaining a temperature below 50° C. The reaction was warmed to room temperature for one hour and poured into water. The solution was concentrated to remove THF and the residue was cooled to 0° C. The resulting solid was filtered and dried in vacuo to afford 83A (14 g, 97%).
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97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic applications of N,N-Dimethylbenzenesulfonamide?

A1: N,N-Dimethylbenzenesulfonamide serves as a versatile building block in organic synthesis. For example, it can be ortho-lithiated using n-butyllithium, generating a nucleophilic species. This ortho-lithiosulfonamide reacts with various electrophiles, including benzophenone, benzonitrile, phenylisocyanate, and carbon dioxide, yielding a carbinol, an imine, an amide, and an acid, respectively []. This carbinol can further undergo thermal cyclization to produce a sultone [].

Q2: Can N,N-Dimethylbenzenesulfonamide act as an activating group in polymerization reactions?

A2: Yes, research indicates that the sulfonamide moiety in N,N-Dimethylbenzenesulfonamide can function as an activating group for nucleophilic aromatic substitution polymerization []. The electron-withdrawing nature of the sulfonamide group activates the aryl fluorides in 2,4-difluoro-N,N-dimethylbenzenesulfonamide, making them susceptible to substitution by phenoxide nucleophiles []. This property enables the synthesis of poly(aryl ether sulfonamide)s [].

Q3: Have any N,N-Dimethylbenzenesulfonamide derivatives shown promising antiproliferative activity?

A3: Yes, several pyridine, thiophene, thiazole, chromene, and benzochromene derivatives incorporating the N,N-Dimethylbenzenesulfonamide moiety have demonstrated potential as antiproliferative agents []. Notably, compounds incorporating these structures exhibited higher in vitro antiproliferative activity against the MCF-7 human breast cancer cell line than doxorubicin [].

Q4: What is the role of molecular docking studies in understanding the activity of N,N-Dimethylbenzenesulfonamide derivatives?

A4: Molecular docking simulations help understand how N,N-Dimethylbenzenesulfonamide derivatives interact with potential biological targets. For instance, docking studies have been employed to assess the binding mode of synthesized sulfonamides with carbonic anhydrase IX (CA IX), an enzyme often overexpressed in certain cancer cells []. These insights can guide the design of more potent and selective antiproliferative agents.

Q5: How does the presence of a hydroxyl group influence the hydrolysis of N,N-Dimethylbenzenesulfonamide derivatives?

A5: Studies have shown that a neighboring hydroxyl group can significantly impact the hydrolysis rate of N,N-Dimethylbenzenesulfonamide derivatives. Specifically, the hydroxyl group participates in intramolecular nucleophilic catalysis during both acid-catalyzed and base-catalyzed hydrolysis of o-(1-hydroxyalkyl)-N,N-dimethylbenzenesulfonamides [, ]. This effect highlights the importance of neighboring group participation in influencing the reactivity of sulfonamide derivatives.

Q6: Can N,N-Dimethylbenzenesulfonamide be used to synthesize heterocyclic compounds?

A6: Yes, N,N-Dimethylbenzenesulfonamide derivatives can be employed in the synthesis of various heterocyclic systems. For instance, 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide acts as a key intermediate in synthesizing enaminone conjugates with potential biological activity [].

Q7: Are there analytical methods for detecting and quantifying N,N-Dimethylbenzenesulfonamide and its derivatives?

A7: Yes, various analytical techniques can be employed to characterize and quantify N,N-Dimethylbenzenesulfonamide and its derivatives. Common methods include elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry [, ]. For instance, enzymatic determination using papain inhibition has been explored for dichlofluanid, a specific N,N-Dimethylbenzenesulfonamide derivative [].

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